4-Chlorobutyl 3,4,5-trimethoxybenzoate
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Overview
Description
4-Chlorobutyl 3,4,5-trimethoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a 4-chlorobutyl group attached to the ester of 3,4,5-trimethoxybenzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorobutyl 3,4,5-trimethoxybenzoate typically involves the esterification of 3,4,5-trimethoxybenzoic acid with 4-chlorobutanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chlorobutyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 4-chlorobutyl group can be substituted with other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3,4,5-trimethoxybenzoic acid and 4-chlorobutanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Hydrolysis: The major products are 3,4,5-trimethoxybenzoic acid and 4-chlorobutanol.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.
Scientific Research Applications
4-Chlorobutyl 3,4,5-trimethoxybenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-chlorobutyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,4,5-trimethoxybenzoate
- Ethyl 3,4,5-trimethoxybenzoate
- 3,4,5-Trimethoxybenzoyl chloride
Uniqueness
4-Chlorobutyl 3,4,5-trimethoxybenzoate is unique due to the presence of the 4-chlorobutyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds, making it valuable for specific applications where these unique properties are desired.
Properties
CAS No. |
1034-00-0 |
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Molecular Formula |
C14H19ClO5 |
Molecular Weight |
302.75 g/mol |
IUPAC Name |
4-chlorobutyl 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C14H19ClO5/c1-17-11-8-10(9-12(18-2)13(11)19-3)14(16)20-7-5-4-6-15/h8-9H,4-7H2,1-3H3 |
InChI Key |
CKOSMDAPSWBKSP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCCCCCl |
Origin of Product |
United States |
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